molecular formula C8H7IN2S B15063129 7-Iodo-2-methylbenzo[d]thiazol-6-amine

7-Iodo-2-methylbenzo[d]thiazol-6-amine

Cat. No.: B15063129
M. Wt: 290.13 g/mol
InChI Key: NQCRRTVPBZNBBJ-UHFFFAOYSA-N
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Description

7-Iodo-2-methylbenzo[d]thiazol-6-amine is a chemical compound with the molecular formula C8H7IN2S and a molecular weight of 290.12 g/mol . This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The presence of an iodine atom at the 7th position and a methyl group at the 2nd position makes this compound unique and of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-Iodo-2-methylbenzo[d]thiazol-6-amine typically involves the iodination of 2-methylbenzothiazole derivatives. One common method includes the reaction of 2-methylbenzothiazole with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at a temperature range of 0-25°C. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

7-Iodo-2-methylbenzo[d]thiazol-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form corresponding amines or thiols.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide or toluene. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

7-Iodo-2-methylbenzo[d]thiazol-6-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Iodo-2-methylbenzo[d]thiazol-6-amine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurodegenerative and psychiatric disorders .

Comparison with Similar Compounds

7-Iodo-2-methylbenzo[d]thiazol-6-amine can be compared with other benzothiazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and potential biological activities .

Properties

IUPAC Name

7-iodo-2-methyl-1,3-benzothiazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2S/c1-4-11-6-3-2-5(10)7(9)8(6)12-4/h2-3H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCRRTVPBZNBBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=C(C=C2)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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